3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine
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Overview
Description
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine is a compound with a complex structure that includes a benzothiazole ring and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often require heating to about 260°C at 8.1 MPa . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of rubber and other industrial materials.
Mechanism of Action
The mechanism of action of 3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine involves its interaction with molecular targets and pathways. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2(3H)-benzothiazolone: Used for the synthesis of imidazole derivatives with potential antifungal properties.
1,3-Benzothiazole-2(3H)-thione - N-ethylethanamine: Known for its unique structural properties and applications in various chemical reactions.
Uniqueness
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine stands out due to its diverse applications and unique mechanism of action. Its ability to act as a ligand-activated transcriptional activator sets it apart from other similar compounds.
Properties
CAS No. |
63302-50-1 |
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Molecular Formula |
C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;2-methylpropan-2-amine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2,3)5/h1-4H,(H,8,9);5H2,1-3H3 |
InChI Key |
GECPCMYQHISDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N.C1=CC=C2C(=C1)NC(=S)S2 |
Origin of Product |
United States |
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